N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-7-3-4-8(9(6-7)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUABAHPYKYPLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385758 | |
| Record name | N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-56-9 | |
| Record name | N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
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Reagents : 4-Chloro-2-nitroaniline (1 eq.), thiophene-2-carbonyl chloride (1.1–1.5 eq.)
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Catalysts : Triethylamine (TEA, 2–3 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) to neutralize HCl and accelerate acylation.
Coupling Agent-Mediated Synthesis
For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents enable direct amidation from thiophene-2-carboxylic acid (Figure 2).
Key Steps and Optimization
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Activation : Thiophene-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.3 eq.) and DMAP (0.33 eq.) in DCM under argon.
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Coupling : 4-Chloro-2-nitroaniline (1 eq.) is added, and the reaction proceeds for 48 hours at room temperature.
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Advantages : Avoids handling corrosive acyl chlorides; suitable for acid-sensitive substrates.
Challenges
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Byproducts : Urea derivatives from EDC degradation require careful purification.
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Scale-Up : Higher solvent volumes (20 mL/mmol) limit industrial applicability.
Microwave-Assisted Synthesis
Microwave (MW) irradiation enhances reaction efficiency for analogous benzothiophene carboxamides, suggesting applicability to the target compound.
Protocol Adaptation
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Reagents : Thiophene-2-carboxylic acid, 4-chloro-2-nitroaniline, and SOCl₂ for in-situ acid chloride generation.
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Conditions : MW irradiation at 100–150°C for 15–30 minutes in DMF.
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Yield Improvement : MW reduces reaction time from hours to minutes, with yields >80% for similar compounds.
Comparative Analysis of Methods
Emerging Techniques and Innovations
Ultrasonic Assistance
Sonication at 25°C in aqueous media with ammonium nickel sulfate (10 mol%) reduced reaction times by 50% for benzimidazole analogs, suggesting potential for thiophene carboxamides.
Green Chemistry Approaches
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Solvent-Free Synthesis : Thermal amidation under vacuum (100°C, 2 hours) avoids solvents but requires high-purity reagents.
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Biocatalysis : Lipase-mediated amidation in ionic liquids remains exploratory but offers enzymatic specificity.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Material Science: Thiophene-based compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. For example, thiophene derivatives can inhibit kinases or modulate receptor activity, leading to therapeutic effects . The exact molecular pathways involved can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
N-(2-nitrophenyl)thiophene-2-carboxamide
- Structure : Differs in the nitro group position (2-nitro vs. 4-chloro-2-nitro on phenyl).
- Crystallography : Dihedral angles between the phenyl and thiophene rings are 13.53° and 8.50° , influencing molecular packing. Weak C–H⋯O/S interactions dominate crystal packing .
N-(4-chlorophenyl)thiophene-2-carboxamide
- Structure : Lacks the nitro group but retains the 4-chloro substituent.
- Biological Activity : Exhibits antifungal activity against Botrytis cinerea (EC₅₀ = 21.3 μM), comparable to commercial fungicides like thifluzamide .
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Structure : Nitro group on the thiophene ring (vs. phenyl ring in the target compound).
- Synthesis : Prepared via HATU-mediated coupling, similar to methods used for other carboxamides .
- Activity : Part of a narrow-spectrum antibacterial series, highlighting the importance of nitro placement for target specificity .
Key SAR Observations :
Nitro Group Position : Nitro on the phenyl ring (target compound) vs. thiophene ring () may alter target engagement. Nitro-thiophene derivatives show antibacterial activity, suggesting the nitro group’s role in redox interactions .
Heterocyclic Modifications : Pyrazole or thiazole additions () improve antifungal potency, indicating that bulkier substituents optimize binding to enzymes like succinate dehydrogenase .
Physicochemical and Computational Properties
Insights :
- The target compound’s higher LogP (vs.
- Nitro groups increase polar surface area, impacting bioavailability.
Biological Activity
N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a carboxamide group and a chloro-nitrophenyl moiety. Its molecular formula is . The unique arrangement of functional groups contributes to its reactivity and biological profile, making it a candidate for various therapeutic applications.
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against several pathogenic bacteria. Notably, it has been tested against strains such as E. coli, Klebsiella spp., Shigella spp., and Salmonella spp..
- Mechanism of Action : The compound acts as a prodrug that requires activation by bacterial nitroreductases, similar to other nitro-containing compounds like nitrofurantoin. This activation leads to the formation of reactive intermediates that disrupt bacterial cellular functions, ultimately resulting in bactericidal effects .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer applications. Studies indicate that it can inhibit the growth of various cancer cell lines.
- In Vitro Studies : The compound's efficacy was evaluated against Hep3B (a liver cancer cell line), demonstrating significant cytotoxicity with IC50 values less than 11.6 μg/mL for certain derivatives . The mechanism involves disruption of cell cycle progression and induction of apoptosis.
Comparative Biological Activity
A summary table comparing this compound with related compounds illustrates its unique biological profile:
| Compound Name | Antibacterial Activity (MIC μg/mL) | Anticancer Activity (IC50 μg/mL) | Unique Features |
|---|---|---|---|
| This compound | 0.5 - 1.0 (against E. coli) | <11.6 (Hep3B) | Nitro group activation required |
| Nitrofurantoin | 1 - 5 (against E. coli) | Not applicable | Directly acts on bacterial DNA |
| Other Thiophene Derivatives | Varies widely | Varies widely | Structural variations affect activity |
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in Scientific Reports highlighted the compound's ability to overcome efflux mechanisms in bacteria, enhancing its potency against resistant strains . The study utilized efflux-deficient strains to establish the effectiveness of the compound in real-world scenarios.
- Cytotoxicity Against Cancer Cells : Another investigation focused on the anticancer properties of thiophene derivatives, including this compound, revealing that certain modifications significantly enhance cytotoxicity against Hep3B cells . The study emphasized the importance of structural optimization for improved therapeutic outcomes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antibacterial Mechanism : Upon reduction by bacterial nitroreductases, the nitro group is converted into reactive species that interfere with essential cellular processes such as DNA replication and repair .
- Anticancer Mechanism : In cancer cells, the compound may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis .
Q & A
Q. What are the established synthetic routes for N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a thiophene-2-carbonyl chloride derivative with a substituted nitroaniline. For example, analogous compounds like N-(2-nitrophenyl)thiophene-2-carboxamide were synthesized by refluxing equimolar quantities of 2-thiophenecarbonyl chloride and 2-nitroaniline in acetonitrile for 1 hour, followed by solvent evaporation to obtain crystalline products . Key optimization steps include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity and yield.
- Purification : Column chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization improves purity .
- Stoichiometry : Equimolar ratios minimize side products.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm structural integrity. For example, thiophene protons resonate at δ ~7.2–7.6 ppm, while aromatic nitro group protons appear downfield (δ ~7.4–8.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H] peaks with <2 ppm error) .
- X-ray Crystallography : Resolves molecular conformation and packing. SHELXL software is widely used for refinement, with R-factors <0.05 indicating high accuracy .
Advanced Research Questions
Q. How do molecular conformation and crystallographic packing influence stability and properties?
The dihedral angles between the thiophene and substituted phenyl rings are critical. For N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles of 8.5–13.5° between the aromatic rings and 15.4–16.1° for nitro groups relative to the benzene ring were observed . These angles:
- Impact packing : Weak C–H···O and C–H···S interactions propagate parallel to the (010) plane, stabilizing the crystal lattice .
- Affect solubility : Planar conformations enhance π-π stacking, reducing solubility in nonpolar solvents.
Q. What computational methods predict reactivity or intermolecular interactions, and how do they align with experimental data?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites (e.g., nitro group electrophilicity) .
- Molecular Dynamics (MD) : Simulates solvent interactions and stability. For example, MD simulations of similar carboxamides correlate with experimental solubility trends .
- Hydrogen Bonding Analysis : Programs like Mercury (CCDC) quantify non-classical interactions (e.g., C–H···O), which match crystallographic data .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
